5alpha-Androstan-3-one
Overview
Description
5alpha-Androstan-3-one is a potent androgen hormone and a derivative of testosterone, playing a crucial role in the development of male secondary sexual characteristics. Unlike testosterone, it cannot be aromatized to estradiol and exhibits a high affinity for androgen receptors, making it a significant mediator of androgenic activity.
Synthesis Analysis
The synthesis of 5alpha-Androstan-3-one involves the enzymatic reduction of testosterone by 5alpha-reductase. This process is critical in various tissues, including the skin, prostate, and hair follicles, leading to specific physiological effects. Studies on the total synthesis of similar compounds have provided insights into the complexity of synthesizing such steroids and their metabolites, with significant implications for understanding steroid biochemistry and developing therapeutic agents (Durand et al., 2004).
Molecular Structure Analysis
The molecular structure of 5alpha-Androstan-3-one is characterized by its saturated perhydrocyclopentanophenanthrene ring system, lacking the 19-methyl group present in testosterone, which contributes to its high androgenic potency. Structural analyses have provided insights into the interaction of 5alpha-Androstan-3-one with androgen receptors, emphasizing the role of its structure in determining biological activity and receptor affinity.
Chemical Reactions and Properties
5alpha-Androstan-3-one undergoes various chemical reactions, including oxidation and reduction, which can influence its biological activity and metabolism. The compound's chemical properties, such as its hydrophobic nature, play a crucial role in its distribution within the body and its ability to cross cell membranes and bind to androgen receptors.
Physical Properties Analysis
The physical properties of 5alpha-Androstan-3-one, including its solubility in organic solvents and water, melting point, and stability, are essential for its biological function and its formulation in pharmaceutical preparations. These properties are influenced by its molecular structure and contribute to its pharmacokinetic profile.
Chemical Properties Analysis
5alpha-Androstan-3-one's chemical properties, such as reactivity with various chemical agents and susceptibility to enzymatic metabolism, are critical for understanding its role in physiological and pathological processes. Research on the synthesis and activity of androstane derivatives highlights the importance of chemical modifications in altering the biological effects of these compounds (Levina, 2010).
Scientific Research Applications
Metabolic Studies :
- 5alpha-Androstan-3-one undergoes metabolic oxidation in positions removed from the initial oxygen function of the monooxygenated steroids in rabbits, indicating its significant role in steroid metabolism (Templeton & Kim, 1975).
Binding and Metabolism in Male Rats :
- The compound shows varying degrees of binding and metabolic activity in the prostate, seminal vesicles, and plasma of male rats. This suggests its importance in androgenic function and hormonal regulation in males (Krieg, Horst, & Sterba, 1975).
Neuronal Cell Studies :
- 5alpha-Androstan-3-one metabolites, particularly 5alpha-androstane-3beta, 17beta-diol, have been shown to modulate estrogen receptor-beta1-mediated gene transcription in neuronal cells, indicating potential neurobiological applications (Pak et al., 2005).
Prostate Health :
- The compound affects the response of the rat ventral prostate to androgens, particularly after castration. This suggests its role in prostate health and potential therapeutic applications for prostate-related conditions (Lesser & Bruchovsky, 1974).
Reproductive Health :
- It plays a role in suppressing luteinizing hormone release in immature ovariectomized rats, indicating its importance in female reproductive health and potential contraceptive applications (Eckstein et al., 1976).
Psychoneuroendocrinology :
- Its metabolites, like 5alpha-androstan-3alpha, 17beta-diol, show anxiolytic-like actions in behavioral tests, suggesting its potential in developing treatments for anxiety and stress-related disorders (Fernández‐Guasti & Martínez-Mota, 2005).
Diagnostic Imaging Applications :
- Fluorinated derivatives of 5alpha-androstan-3-one have been studied for their potential in developing prostate imaging agents, indicating its relevance in diagnostic medicine (Castonguay et al., 1978).
properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRNUNYBVFVQI-QYXZOKGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Androstan-3-one | |
CAS RN |
118371-41-8, 1224-95-9 | |
Record name | Androstan-3-one, labeled with tritium, (5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118371-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstan-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5.ALPHA.-ANDROSTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MTS8QN3OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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